molecular formula C17H18BrN3O2S B2517423 2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097920-02-8

2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2517423
CAS No.: 2097920-02-8
M. Wt: 408.31
InChI Key: ODIWYVLIOHOENP-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic compound that features a benzylsulfanyl group, a bromopyrimidine moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromopyrimidine moiety can be reduced to the corresponding pyrimidine using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: The bromine atom in the bromopyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the bromopyrimidine moiety suggests potential interactions with nucleic acids or proteins.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the benzylsulfanyl and bromopyrimidine groups may confer unique biological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromopyrimidine moiety could facilitate binding to nucleic acids or proteins, while the benzylsulfanyl group might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    2-(Benzylsulfanyl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one: Similar structure but with a fluorine atom instead of bromine.

    2-(Benzylsulfanyl)-1-{3-[(5-iodopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one lies in the presence of the bromopyrimidine moiety, which can confer distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Biological Activity

The compound 2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

  • Benzylsulfanyl group : This moiety is known for its ability to enhance lipophilicity, potentially improving the compound's bioavailability.
  • Pyrrolidine ring : This cyclic amine can influence the compound's interaction with biological targets.
  • 5-Bromopyrimidine moiety : The presence of bromine can enhance the compound's reactivity and selectivity towards certain biological pathways.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, revealing promising pharmacological properties:

Anticancer Activity

Recent studies have indicated that derivatives of benzylsulfanyl compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown activity against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Compounds demonstrated IC50 values indicating effective inhibition of cell proliferation.
  • A549 (lung cancer) : Similar inhibitory effects were observed, suggesting a broad-spectrum anticancer potential.
CompoundCell LineIC50 (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
7cA5490.728
7dA5490.503

Anticonvulsant Activity

The compound has also been explored for its anticonvulsant properties. Similar structures have been shown to provide protection in various seizure models, such as:

  • Maximal Electroshock (MES) test
  • Pentylenetetrazole (PTZ) test

In these models, compounds demonstrated significant protective effects at various dosages, indicating potential for development as anticonvulsants.

The mechanism of action of this compound is thought to involve:

  • Inhibition of Specific Enzymes : The compound may target key enzymes involved in cancer cell proliferation or seizure activity.
  • Interaction with Receptors : It could modulate receptor activity that is critical in signaling pathways associated with tumor growth or neuronal excitability.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Anticancer Studies : A study assessed the effects of similar benzylsulfanyl derivatives on MCF-7 and A549 cells, demonstrating significant cytotoxicity and potential for further development as anticancer agents .
  • Anticonvulsant Studies : Research on N-benzyl derivatives showed effectiveness in animal models for epilepsy, suggesting that modifications to the benzylsulfanyl structure could yield potent anticonvulsants .

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2S/c18-14-8-19-17(20-9-14)23-15-6-7-21(10-15)16(22)12-24-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIWYVLIOHOENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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